Phthalic Acid Anhydride-13C2 chemical properties
Phthalic Acid Anhydride-13C2 chemical properties
Phthalic Acid Anhydride-13C2: Chemical Properties, Synthesis, and Advanced Analytical Applications
Prologue: The Isotopic Advantage
Phthalic Acid Anhydride-13C2 is a highly specialized, isotopically labeled organic reagent. By strategically replacing two carbon-12 atoms with carbon-13 isotopes, researchers unlock advanced analytical capabilities without altering the molecule's fundamental physicochemical and thermodynamic behavior. This technical guide explores the structural properties, synthetic mechanisms, and critical applications of Phthalic Acid Anhydride-13C2 in nuclear magnetic resonance (NMR) spectroscopy and isotope dilution mass spectrometry (IDMS).
Section I: Molecular Architecture & Physicochemical Data
Phthalic Acid Anhydride-13C2 ( C613C2H4O3 ) is the cyclic anhydride of phthalic acid. The introduction of two 13C atoms yields a +2 Da mass shift compared to its unlabeled counterpart[1]. The carbon-13 labeling is typically localized to specific positions—such as the 1,2-ring carbons or the carbonyl carbons—depending on the synthetic precursor, enabling precise molecular tracking in complex biological or environmental matrices[2].
Table 1: Physicochemical Properties of Phthalic Acid Anhydride-13C2
| Property | Value / Description |
| IUPAC Name | 2-benzofuran-1,3-dione (13C2-labeled) |
| CAS Registry Number | 1239918-30-9[1] |
| Molecular Formula | C613C2H4O3 [1] |
| Molecular Weight | 150.10 g/mol [1] |
| Melting Point | 131–134 °C (Based on unlabeled/13C6 analogs)[3] |
| Boiling Point | 284 °C[3] |
| Isotopic Purity | Typically ≥99 atom % 13C [3] |
Section II: The Thermodynamics of Synthesis
The synthesis of Phthalic Acid Anhydride-13C2 relies on the controlled oxidation of 13C-enriched precursors, followed by thermal dehydration[2]. The process is thermodynamically driven by the entropic gain of water liberation and the inherent stability of the resulting five-membered anhydride ring.
Mechanistic Causality:
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Catalytic Oxidation: Precursors such as o-xylene-13C2 undergo vapor-phase oxidation over a vanadium pentoxide ( V2O5 ) catalyst at elevated temperatures (350–400 °C)[2]. The catalyst facilitates the insertion of molecular oxygen, converting the methyl groups into carboxylic acids.
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Thermal Dehydration: Heating the resulting Phthalic Acid-13C2 above 210 °C provides the activation energy necessary for an intramolecular nucleophilic acyl substitution[2]. The hydroxyl oxygen of one carboxyl group attacks the adjacent carbonyl carbon. The expulsion of a water molecule ( H2O ) is entropically favorable, shifting the equilibrium entirely toward the closed-ring anhydride.
Synthetic pathway of Phthalic Acid Anhydride-13C2 via catalytic oxidation and thermal dehydration.
Section III: Advanced Analytical Modalities
1. Solid-State NMR and Homonuclear Dipolar Coupling In solid-state NMR, the presence of adjacent spin-1/2 13C nuclei in 1,2-phthalic anhydride-13C2 creates an ideal model system for studying weak homonuclear dipolar coupling[4]. Traditionally, dipolar dephasing attenuates the signal in Carr-Purcell-Meiboom-Gill (CPMG) echo trains. However, recent methodologies demonstrate that applying short refocusing pulses (small flip angles) mitigates this attenuation[4]. This self-validating physical phenomenon extends the effective transverse relaxation time ( T2eff ) and can enhance signal intensity by up to three times under both static and magic-angle spinning (MAS) conditions[5].
2. Isotope Dilution Mass Spectrometry (IDMS) In clinical and environmental biomonitoring, Phthalic Anhydride-13C2 serves as a critical internal standard[6]. Because it shares the exact physicochemical properties of endogenous phthalic anhydride (extraction efficiency, ionization yield, and chromatographic retention time), it perfectly corrects for matrix effects and ion suppression. The +2 Da mass shift ensures the labeled standard is cleanly resolved from the unlabeled analyte in the m/z domain, preventing quantitative cross-talk[3].
Section IV: Self-Validating Experimental Protocols
Protocol A: Thermal Dehydration and Purification This protocol describes the conversion of Phthalic Acid-13C2 to its anhydride form, utilizing sublimation as a built-in purity validation step.
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Pre-drying: Place 500 mg of Phthalic Acid-13C2 in a vacuum desiccator over P2O5 for 12 hours. Causality: Removing surface moisture prevents the reverse hydrolysis reaction during initial heating.
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Thermal Dehydration: Transfer the dried acid to a sublimation apparatus. Heat the external bath to 210–230 °C under a gentle flow of dry nitrogen[2]. Causality: The temperature must exceed the 210 °C threshold to drive the endothermic intramolecular dehydration, while the N2 flow continuously removes the evolved water vapor, driving the reaction forward via Le Chatelier's principle.
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Sublimation & Recovery: Apply a vacuum (approx. 10 torr) and maintain the cold finger at 15 °C. The Phthalic Anhydride-13C2 will sublime and crystallize. Causality: Sublimation acts as a self-validating purification step; unreacted acid and highly polar impurities lack the vapor pressure to sublime under these conditions, ensuring the recovered white needles are >99% pure anhydride.
Protocol B: Isotope Dilution LC-MS/MS Workflow Used for quantifying phthalate exposure in biological matrices.
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Spiking: Aliquot 1.0 mL of the biological sample (e.g., serum or urine) and spike with 10 µL of a 1.0 µg/mL Phthalic Anhydride-13C2 standard solution. Vortex for 30 seconds. Causality: Early introduction of the internal standard ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the standard, preserving the quantitative ratio.
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Extraction: Add 2.0 mL of methyl tert-butyl ether (MTBE)[6]. Vortex for 2 minutes, then centrifuge at 3000 x g for 10 minutes. Causality: MTBE selectively partitions the relatively non-polar phthalate compounds into the organic phase while precipitating proteins and leaving highly polar interferents in the aqueous phase.
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LC-MS/MS Analysis: Evaporate the MTBE layer to dryness under N2 and reconstitute in the mobile phase. Inject onto a C18 column coupled to an ESI-MS/MS system.
Workflow for isotope dilution LC-MS/MS using Phthalic Anhydride-13C2 as an internal standard.
Epilogue: Future Perspectives
The precise isotopic labeling of Phthalic Acid Anhydride-13C2 continues to push the boundaries of analytical chemistry. As solid-state NMR techniques evolve to better manage quadrupolar and homonuclear couplings, and as clinical mass spectrometry demands lower limits of detection, the reliance on high-purity, strategically labeled internal standards will only intensify.
References
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Pharmaffiliates. Phthalic Acid Anhydride-13C2 (CAS 1239918-30-9). Miscellaneous Impurities Reference Standards.[Link]
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Jannetto, P., & Fitzgerald, R. (2016). Effective use of mass spectrometry in the clinical laboratory. Clinical Chemistry, 62(1), 92-98. (Referenced via Fujifilm Wako Stable Isotopes).[Link]
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Altenhof, A. R., Gan, Z., & Schurko, R. W. (2022). Reducing the effects of weak homonuclear dipolar coupling with CPMG pulse sequences for static and spinning solids. Journal of Magnetic Resonance, 337, 107174.[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy Phthalic Anhydride-13C [smolecule.com]
- 3. 邻苯二甲酸酐-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Reducing the effects of weak homonuclear dipolar coupling with CPMG pulse sequences for static and spinning solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
